

# Stibophen: A Technical Guide to its Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Stibophen*

Cat. No.: B231939

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Stibophen**, a trivalent antimony compound, has historically been employed as an antischistosomal agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. The primary mechanism of action, the inhibition of the glycolytic enzyme phosphofructokinase (PFK) in schistosomes, is detailed, including insights into the experimental methodologies used to elucidate this pathway. This document summarizes key quantitative data and presents a diagrammatic representation of **Stibophen**'s molecular interactions to support further research and drug development efforts.

## Chemical Structure and Identification

**Stibophen** is a complex of antimony with two molecules of catechol-3,5-disulfonic acid. The structure is a pentasodium salt heptahydrate.

| Identifier        | Value                                                                                                  |
|-------------------|--------------------------------------------------------------------------------------------------------|
| IUPAC Name        | pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate;heptahydrate[1] |
| CAS Number        | 15489-16-4[2][3]                                                                                       |
| Molecular Formula | C <sub>12</sub> H <sub>4</sub> Na <sub>5</sub> O <sub>16</sub> S <sub>4</sub> Sb·7H <sub>2</sub> O[2]  |
| Molecular Weight  | 895.23 g/mol [2]                                                                                       |
| Synonyms          | Fouadin, Fuadin, Fantorin, Neoantimosan[2][4]                                                          |

## Physicochemical Properties

**Stibophen** presents as fine crystals and exhibits distinct solubility characteristics. While detailed quantitative data for some properties are not readily available in recent literature, established qualitative descriptions and some quantitative values are summarized below.

| Property      | Value/Description                                                                                                                              |
|---------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| Melting Point | Data not available                                                                                                                             |
| Boiling Point | Data not available                                                                                                                             |
| Solubility    | Readily soluble in cold water.[2] Almost insoluble in absolute alcohol, ether, chloroform, acetone, and petroleum ether.[2]                    |
| pKa           | Data not available                                                                                                                             |
| Appearance    | Fine crystals.[2] Colorless neutral aqueous solutions acquire a yellowish tint, eventually reaching a lemon-yellow color unless acidified. [2] |

## Pharmacological Properties

The primary pharmacological activity of **Stibophen** is its action against Schistosoma species, the causative agents of schistosomiasis.

## Mechanism of Action

**Stibophen**'s anthelmintic effect is primarily attributed to the inhibition of phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway of schistosomes.[4][5] By inhibiting PFK, **Stibophen** disrupts the parasite's ability to generate ATP through glycolysis, leading to paralysis, detachment from the mesenteric veins, and eventual death.[4] Kinetic studies have revealed differences between the PFK of *S. mansoni* and the host's enzyme, providing a basis for the drug's selective toxicity.[5] A secondary inhibitory effect on the enzyme aldolase has also been reported, which may contribute to its overall chemotherapeutic effect.[6]

The inhibition of PFK by trivalent organic antimonials like **Stibophen** leads to an accumulation of the substrate, fructose-6-phosphate, and a reduction in the product, fructose-1,6-diphosphate, within the parasite.[5]



[Click to download full resolution via product page](#)

Mechanism of action of **Stibophen**.

## Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Detailed pharmacokinetic data for **Stibophen** in humans is limited in contemporary literature. However, studies on other trivalent antimony compounds, such as sodium stibogluconate, provide some insights. Following intramuscular administration, antimony compounds are generally absorbed into the bloodstream.[7] The elimination of antimony appears to follow a two-compartment model, with a rapid elimination phase followed by a much slower terminal elimination phase, suggesting potential accumulation in tissues.[8] The primary route of excretion for antimony is renal.[7]

## Toxicity

The acute toxicity of **Stibophen** has been determined in animal models.

| Parameter        | Value     | Species | Route       |
|------------------|-----------|---------|-------------|
| LD <sub>50</sub> | ~90 mg/kg | Rabbit  | Intravenous |

## Experimental Protocols

### Determination of Phosphofructokinase (PFK) Inhibition (Adapted from Bueding & Mansour, 1957)

The inhibition of *S. mansoni* PFK by **Stibophen** can be assessed by measuring the rate of lactic acid formation from glucose in parasite homogenates.

- Preparation of Schistosome Homogenate: Adult *S. mansoni* are homogenized in a suitable buffer (e.g., potassium phosphate buffer) at a low temperature.
- Assay Mixture: The reaction mixture typically contains the schistosome homogenate, glucose as the substrate, ATP, magnesium ions, and other cofactors necessary for glycolysis.
- Incubation: **Stibophen**, at various concentrations, is added to the assay mixture and incubated at a controlled temperature (e.g., 37°C).
- Measurement of Lactic Acid: Aliquots are taken at different time points, and the reaction is stopped (e.g., by adding trichloroacetic acid). The concentration of lactic acid is then determined using a colorimetric or enzymatic assay.
- Data Analysis: The rate of lactic acid production in the presence of **Stibophen** is compared to the control (without **Stibophen**) to determine the percentage of inhibition. Kinetic parameters such as the inhibition constant (K<sub>i</sub>) can be determined by varying the substrate and inhibitor concentrations.

### Synthesis of Stibophen (Adapted from Schmidt, H., DE Patent 448800 and US Patent 1,549,154)

A general procedure for the synthesis of **Stibophen** involves the reaction of sodium pyrocatechol-3,5-disulfonate with antimony trioxide in an alkaline solution.

- Reactants: Sodium pyrocatechol-3,5-disulfonate and antimony trioxide.
- Solvent: Aqueous alkaline solution (e.g., sodium hydroxide solution).
- Procedure:
  - Dissolve sodium pyrocatechol-3,5-disulfonate in the alkaline solution.
  - Add antimony trioxide to the solution.
  - Heat the mixture to facilitate the reaction.
  - Upon completion of the reaction, the solution is filtered.
  - **Stibophen** is then precipitated from the filtrate, for example, by the addition of alcohol or by concentration and cooling.
  - The resulting crystals are collected, washed, and dried.

Note: The specific molar ratios, reaction temperatures, and purification steps would be detailed in the original patent documents.

## UV Spectrophotometric Analysis of **Stibophen**

A UV spectrophotometric method can be used for the quantitative analysis of **Stibophen** in pharmaceutical preparations.

- Instrumentation: A UV-Visible spectrophotometer.
- Solvent: A suitable solvent in which **Stibophen** is soluble and stable (e.g., water or a buffered solution).
- Procedure:
  - Preparation of Standard Solutions: A series of standard solutions of **Stibophen** of known concentrations are prepared in the chosen solvent.
  - Determination of Maximum Absorbance ( $\lambda_{\text{max}}$ ): A standard solution is scanned across a range of UV wavelengths to determine the wavelength of maximum absorbance.

- Calibration Curve: The absorbance of each standard solution is measured at the  $\lambda_{\text{max}}$ , and a calibration curve of absorbance versus concentration is plotted.
- Sample Preparation: The sample containing **Stibophen** is dissolved in the solvent and diluted to a concentration that falls within the range of the calibration curve.
- Sample Analysis: The absorbance of the sample solution is measured at the  $\lambda_{\text{max}}$ .
- Quantification: The concentration of **Stibophen** in the sample is determined by interpolating its absorbance value on the calibration curve.

## Conclusion

**Stibophen** is a historically significant antischistosomal drug with a well-defined mechanism of action centered on the inhibition of parasitic glycolysis. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and pharmacological profile, drawing from available literature. While some quantitative data and detailed modern pharmacokinetic studies are sparse, the foundational knowledge presented here offers a valuable resource for researchers in parasitology, medicinal chemistry, and drug development. Further investigation into the specific kinetic parameters of PFK inhibition and a more thorough characterization of its pharmacokinetic profile could provide a basis for the development of new anthelmintic agents.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Stibophen | C<sub>12</sub>H<sub>18</sub>Na<sub>5</sub>O<sub>23</sub>S<sub>4</sub>Sb | CID 16683008 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Stibophen [drugfuture.com]
- 3. medkoo.com [medkoo.com]
- 4. Stibophen - Wikipedia [en.wikipedia.org]

- 5. The relationship between inhibition of phosphofructokinase activity and the mode of action of trivalent organic antimonials on *Schistosoma mansoni* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of stibophen on phosphofructokinases and aldolases of adult filariids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of antimony in patients treated with sodium stibogluconate for cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of antimony during treatment of visceral leishmaniasis with sodium stibogluconate or meglumine antimoniate - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stibophen: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b231939#chemical-structure-and-properties-of-stibophen>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)